molecular formula C16H20FNO3 B7904387 tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate

tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate

Cat. No.: B7904387
M. Wt: 293.33 g/mol
InChI Key: KICICWPNHZSYID-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H20FNO3 and a molecular weight of 293.34 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with tert-butyl pyrrolidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity.

Properties

IUPAC Name

tert-butyl 3-(4-fluorobenzoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-12(10-18)14(19)11-4-6-13(17)7-5-11/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICICWPNHZSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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